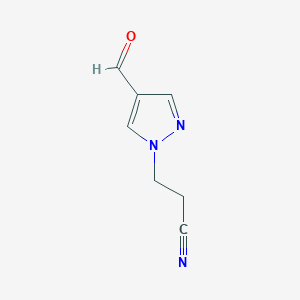

3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile

描述

3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole-derived compound characterized by a formyl group at the 4-position of the pyrazole ring and a propanenitrile side chain. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

属性

IUPAC Name |

3-(4-formylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAVMKREHIBQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655923 | |

| Record name | 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006518-87-1 | |

| Record name | 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of the pyrazole ring system.

- Introduction of the formyl group at the 4-position of the pyrazole.

- Attachment of the propanenitrile side chain via the pyrazole nitrogen.

These steps are often achieved through multi-step organic reactions involving condensation, cyclization, and functional group transformations.

Detailed Synthetic Route

Based on recent research and literature on related pyrazole derivatives, a representative synthetic route is as follows:

Synthesis of Hydrazone Intermediates

Starting materials such as substituted acetophenones or acetophenone derivatives are condensed with phenylhydrazine to form hydrazone intermediates. For example, 4-substituted acetophenone reacts with phenylhydrazine to yield 1-(4-substitutedphenyl)ethylidene-2-phenylhydrazine derivatives.Vilsmeier-Haack Formylation

The hydrazone intermediates undergo formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3). This step introduces the formyl group at the 4-position of the pyrazole ring, resulting in 4-formylpyrazole derivatives.Formation of Arylidene Malononitrile Derivatives

The 4-formylpyrazole intermediates react with malononitrile in ethanol with a catalytic amount of piperidine. This condensation forms arylidene malononitrile derivatives, which are key intermediates in the synthesis.Cycloaddition to Form Final Pyrazole Derivatives

The arylidene malononitrile derivatives undergo cycloaddition reactions with hydrazine hydrate or phenylhydrazine in the presence of piperidine to yield the target pyrazole and pyrazoline derivatives, including this compound.

Alternative Synthetic Approaches

Cyclocondensation Reactions

Cyclocondensation of the aldehyde intermediate with urea, thiourea, or ethylcyanoacetate under basic or acidic conditions can yield heterocyclic pyrimidine derivatives, which can be further manipulated to yield pyrazole derivatives.Multicomponent Reactions

Acid-catalyzed three-component condensations involving 1,3-dicarbonyl compounds, the aldehydic pyrazole intermediate, and urea or thiourea in ethanol can afford Biginelli-type compounds, which are structurally related heterocycles.

Data Table Summarizing Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Hydrazone Formation | Acetophenone derivative + Phenylhydrazine | Hydrazone intermediate | Condensation reaction |

| 2 | Vilsmeier-Haack Formylation | DMF + POCl3 (3 equiv) | 4-Formylpyrazole derivative | Introduces formyl group at C-4 of pyrazole ring |

| 3 | Knoevenagel Condensation | Malononitrile + Piperidine in ethanol | Arylidene malononitrile derivative | Forms conjugated nitrile intermediate |

| 4 | Cycloaddition | Hydrazine hydrate or phenylhydrazine + Piperidine | Pyrazole derivatives (target compound) | Cyclization to form pyrazole ring |

| 5 | Cyclocondensation (alternative) | Aldehyde + Urea/Thiourea + 1,3-dicarbonyl + Acid catalyst | Pyrimidine derivatives | Alternative heterocyclic scaffold formation |

Research Findings and Analysis

- The Vilsmeier-Haack reaction is crucial for selective formylation at the 4-position of the pyrazole ring, enabling the introduction of the aldehyde functional group necessary for further modifications.

- The condensation with malononitrile introduces the propanenitrile moiety, which is essential for the biological activity of the compound.

- Cycloaddition with hydrazine derivatives efficiently closes the pyrazole ring system, completing the synthesis of the target compound.

- Variations in substituents on the pyrazole ring and side chains can significantly influence the compound's biological activity, as seen in related studies on pyrazole derivatives with anticancer properties.

- The synthetic routes are versatile, allowing for the preparation of analogs with different substituents to optimize pharmacological profiles.

化学反应分析

Types of Reactions

3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

Oxidation: 3-(4-Carboxy-1H-pyrazol-1-yl)propanenitrile

Reduction: 3-(4-Formyl-1H-pyrazol-1-yl)propanamine

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactive functional groups. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the creation of diverse derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Conversion of the formyl group to a carboxylic acid | 3-(4-carboxy-1H-pyrazol-1-YL)propanenitrile |

| Reduction | Reduction of the nitrile group to an amine | 3-(4-formyl-1H-pyrazol-1-YL)propanamine |

| Substitution | Electrophilic aromatic substitution on the pyrazole ring | Various substituted pyrazole derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential biological activities of this compound. It has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for treating bacterial infections. Additionally, preliminary research indicates potential anticancer activity, warranting further investigation into its mechanisms and efficacy.

Case Study: Antimicrobial Activity

A study conducted on pyrazole derivatives, including this compound, showed effectiveness against various pathogens:

- Bacterial Inhibition : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Exhibited antifungal properties against Candida albicans.

These findings suggest that this compound could be developed into a new class of antimicrobial agents.

Medicinal Chemistry

Lead Compound for Drug Development

The compound is being explored as a lead candidate for developing new therapeutic agents. Its ability to interact with specific biological targets, such as enzymes or receptors, positions it well for drug discovery efforts. The presence of both formyl and nitrile groups enhances its binding affinity and specificity.

Industrial Applications

Advanced Materials Production

In industry, this compound is utilized in producing advanced materials such as polymers and dyes. Its unique chemical properties allow for the development of materials with specific electronic or optical characteristics.

Table 2: Comparison of Pyrazole Derivatives

| Compound Name | Structure Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| 3-(4-formylphenyl)-1H-pyrazole | Pyrazole ring with phenyl substitution | Antimicrobial | Lacks nitrile group |

| 4-(pyridin-4-yl)-1H-pyrazole | Simple pyrazole with pyridine | Antiparasitic | No formyl group |

| 5-(pyridin-2-yl)-2H-pyrazole | Substituted pyrazole | Anticancer | Different substitution pattern |

作用机制

The mechanism of action of 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular pathways involved would vary depending on the specific biological context and the target molecule .

相似化合物的比较

Key Observations :

- Bulkier substituents (e.g., bromophenyl) may sterically hinder interactions in biological targets compared to smaller groups like fluorine .

Physicochemical Properties

Limited data for the parent compound necessitate reliance on analogs:

Key Observations :

生物活性

3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring and a propanenitrile moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties.

The molecular formula of this compound is C₈H₈N₄O, with a molecular weight of approximately 164.18 g/mol. The compound features a formyl group attached to a pyrazole ring, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

- Fungal Activity : Preliminary tests indicate that it may also possess antifungal properties, although further research is needed to quantify these effects.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely documented. Research indicates that this compound may inhibit the proliferation of cancer cells through:

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, leading to reduced cell viability .

- Apoptosis Induction : Mechanistic studies suggest that it may trigger apoptotic pathways in cancer cells, enhancing its therapeutic potential against tumors .

Enzyme Inhibition

The mechanism of action for this compound likely involves interaction with specific enzymes:

- Enzyme Binding : The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction suggests that the compound could serve as a lead for developing enzyme inhibitors.

Case Studies

Several case studies have explored the biological activity of pyrazole compounds similar to this compound:

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated significant inhibition of both bacterial and fungal strains, indicating broad-spectrum antimicrobial potential. |

| Anticancer Research | Showed that treatment with the compound resulted in decreased proliferation rates in multiple cancer cell lines, with observed apoptosis markers. |

| Enzyme Inhibition Assay | Identified effective binding to specific enzyme targets, suggesting pathways for further drug development. |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : By binding to active sites on enzymes, it may prevent substrate access and catalysis.

- Receptor Modulation : The compound may influence receptor activity through competitive inhibition or allosteric modulation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, contributing to its anticancer effects.

常见问题

Basic: What are the common synthetic routes for 3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving:

- Cyclocondensation reactions : Pyrazole precursors are reacted with nitrile-containing reagents under reflux conditions. For example, refluxing with benzaldehyde derivatives in 1,4-dioxane and piperidine yields intermediates, followed by purification via recrystallization (ethanol) .

- Column chromatography : Purification using ethyl acetate/hexane (1:4) after diazomethane-mediated alkylation in dichloromethane at –20°C .

- Flash chromatography : Modern methods employ Interchim puriFLASH systems with gradient elution (cyclohexane/ethyl acetate, 0–35%) for higher efficiency .

Basic: How is the molecular structure confirmed post-synthesis?

Methodological Answer:

Structural validation relies on:

-

Spectral analysis :

Technique Key Peaks/Data Reference IR 2228 cm⁻¹ (C≡N), 1689 cm⁻¹ (C=O) ¹H/¹³C NMR δ 7.28–7.33 (aromatic protons), δ 116.3 (C≡N) HRMS m/z 224.0805 (calculated) vs. 224.0803 (observed) -

X-ray crystallography : Single-crystal studies confirm bond angles and dihedral deviations (e.g., R factor = 0.038) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Key strategies include:

- Temperature control : Maintaining –20°C during diazomethane addition minimizes side reactions .

- Reaction monitoring : TLC (cyclohexane/ethyl acetate 2:1) tracks progress, with dry-load purification to avoid solvent interference .

- Solvent selection : Xylene reflux (25–30 hr) facilitates cyclization, while NaOH washes remove acidic byproducts .

- Catalyst use : Piperidine enhances condensation efficiency in benzaldehyde coupling reactions .

Advanced: What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

Derivatization focuses on:

- Functional group coupling : Introducing benzoic acid moieties at the 4-position via hydrazone linkages improves antimicrobial activity against drug-resistant Staphylococcus aureus .

- Fluorinated analogs : Substitution with difluorophenyl groups enhances metabolic stability and target binding .

- Hybrid scaffolds : Combining pyrazole cores with triazole or isoxazole units (e.g., via azide-alkyne cycloaddition) broadens bioactivity .

Advanced: How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

- Controlled recrystallization : Solvent choice (methanol vs. 2-propanol) affects crystal packing, resolving split NMR peaks .

- Dynamic vs. static conditions : Variable-temperature NMR (e.g., 173–193 K) identifies conformational flexibility in aromatic protons .

- Cross-validation : Align HRMS data with computational predictions (e.g., PubChem’s InChI tools) to confirm molecular formulas .

Advanced: What purification techniques are optimal for thermally sensitive intermediates?

Methodological Answer:

- Low-temperature flash chromatography : Reduces decomposition risks during elution .

- Celite dry-loading : Prevents solvent interactions in heat-labile compounds .

- Vacuum distillation : Safely removes volatile byproducts under reduced pressure .

Advanced: How can regioselectivity challenges in pyrazole functionalization be mitigated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。